Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate: Technical Guide
Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate: Technical Guide
The following technical guide details the chemical identity, synthesis, and applications of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate (CAS 1368216-66-3). This document is structured for researchers and process chemists requiring a rigorous understanding of this pharmaceutical building block.
Introduction & Core Identity
Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate is a specialized aromatic ester used primarily as an intermediate in medicinal chemistry and organic synthesis. Its structure features a central benzoate core substituted with methyl groups at the 2 and 6 positions (ortho to the ester) and an isopropoxy group at the 4 position (para to the ester).
The 2,6-dimethyl substitution pattern creates significant steric hindrance around the ester carbonyl, rendering it resistant to standard hydrolytic conditions. This property makes the moiety valuable in designing "sterically protected" prodrugs or stable structural motifs in drug candidates. The 4-isopropoxy group enhances lipophilicity, modifying the pharmacokinetic profile of the parent molecule.
Chemical Identity Table
| Property | Detail |
| CAS Number | 1368216-66-3 |
| IUPAC Name | Methyl 4-(propan-2-yloxy)-2,6-dimethylbenzoate |
| Synonyms | Methyl 4-isopropoxy-2,6-dimethylbenzoate; Benzoic acid, 4-(1-methylethoxy)-2,6-dimethyl-, methyl ester |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| SMILES | COC(=O)C1=C(C)C=C(OC(C)C)C=C1C |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water |
Synthesis Protocol
The most robust synthetic route for CAS 1368216-66-3 involves the O-alkylation of the phenolic precursor, Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS 83194-70-1). Two primary methodologies are employed: the Williamson Ether Synthesis (preferred for scale) and the Mitsunobu Reaction (preferred for mild conditions).
Method A: Williamson Ether Synthesis (Standard Scale-Up)
This protocol utilizes a base-mediated S_N2 displacement of an isopropyl halide.
Reagents:
-
Substrate: Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 equiv)
-
Alkylating Agent: 2-Bromopropane (1.5 equiv) or 2-Iodopropane (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Dissolution: Charge a reaction vessel with Methyl 4-hydroxy-2,6-dimethylbenzoate and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to form the phenoxide anion. Note: The 2,6-methyl groups do not sterically hinder the 4-hydroxyl group, allowing efficient deprotonation.
-
Alkylation: Add 2-Bromopropane dropwise via syringe.
-
Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate (3x).
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) if necessary.
Method B: Mitsunobu Reaction (Alternative)
Useful if avoiding alkyl halides or harsh basic conditions.
Reagents:
-
Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 equiv)
-
Propan-2-ol (Isopropanol, 1.2 equiv)
-
Triphenylphosphine (PPh₃, 1.2 equiv)
-
DIAD or DEAD (1.2 equiv)
-
Solvent: THF (anhydrous)
Mechanism: The reaction proceeds via the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by S_N2 inversion by the phenol nucleophile.
Mechanistic Pathway & Visualization
The synthesis relies on the nucleophilicity of the phenoxide ion attacking the secondary carbon of the isopropyl group. Despite the steric bulk of the isopropyl group, the reaction proceeds efficiently due to the high nucleophilicity of the para-phenoxide.
Figure 1: Synthetic pathway for the production of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate via Williamson Ether Synthesis.
Applications in Drug Development
This compound serves as a critical building block for introducing the "2,6-dimethyl-4-isopropoxyphenyl" motif.
Steric Protection of Carboxylates
The 2,6-dimethyl substitution creates a "molecular shield" around the ester carbonyl. In biological systems, this steric hindrance significantly retards hydrolysis by esterases.
-
Utility: This motif is used to create metabolically stable esters or to protect the carboxylic acid functionality during multi-step synthesis where other esters might be cleaved.
Lipophilic Modulation
The addition of the 4-isopropoxy group increases the LogP (partition coefficient) of the molecule.
-
Effect: Enhances membrane permeability and alters the binding affinity to hydrophobic pockets in target proteins (e.g., kinase allosteric sites).
Intermediate for Benzoic Acids
Hydrolysis of the methyl ester (requiring harsh conditions like KOH in refluxing ethylene glycol due to steric hindrance) yields the corresponding 4-isopropoxy-2,6-dimethylbenzoic acid , a precursor for amide coupling reactions in the synthesis of bioactive molecules.
Handling & Safety
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability).
-
Incompatibility: Strong oxidizing agents, strong bases (hydrolysis is slow but possible).
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of vapors or dust.
References
- European Patent Office. (1994). EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors. (Describes synthesis of analogous 2,6-dimethyl-4-alkoxybenzoates).
-
National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for Methyl 4-hydroxy-2,6-dimethylbenzoate (Precursor). Retrieved from [Link]
